Product packaging for 5-Phenyl-1,2,3,6-tetrahydropyridine(Cat. No.:)

5-Phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8789250
M. Wt: 159.23 g/mol
InChI Key: ZKGZDIKALAEIGH-UHFFFAOYSA-N
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Description

Significance of Tetrahydropyridine (B1245486) Scaffolds as Bioactive Structural Motifs

The tetrahydropyridine scaffold is a crucial component in a multitude of biologically active compounds. researchgate.net Its presence is noted in natural alkaloids and has inspired the synthesis of numerous derivatives with significant pharmacological potential. auctoresonline.org The biological importance of THP derivatives is vast, with reported activities including anti-inflammatory, antimicrobial, anticancer, and neurotoxic effects. auctoresonline.orgresearchgate.net The specific biological activity of a tetrahydropyridine-containing molecule is highly dependent on the nature and position of the substituents on the heterocyclic ring. auctoresonline.orgmadridge.org

The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induces parkinsonism has spurred extensive research into the synthesis and biological functions of tetrahydropyridines. auctoresonline.orgbenthamscience.com This has led to the design of many promising drug candidates, with several currently undergoing clinical investigation. benthamscience.com The functionalized tetrahydropyridine core is considered an essential building block for a wide range of pharmaceuticals and bioactive compounds. researchgate.net Researchers are continually developing novel and efficient synthetic strategies to create libraries of THP derivatives for further biological evaluation. eresearchco.com

Overview of 5-Phenyl-1,2,3,6-tetrahydropyridine and Key Derivatives in Contemporary Research Contexts

Within the broad class of tetrahydropyridines, this compound and its analogues represent an important structural motif for bioactive molecules. organic-chemistry.org Efficient synthetic access to these compounds can be achieved through methods such as the palladium-catalyzed 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides. organic-chemistry.org

One of the most studied derivatives is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease. nih.govnih.gov MPTP is metabolized to the toxic 1-methyl-4-phenylpyridinium ion (MPP+). nih.gov The neurotoxic properties of MPTP have made it a valuable tool in animal models to study the pathology of Parkinson's disease. nih.gov

Beyond the neurotoxic aspects of some derivatives, the 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) fragment has been identified as a key component for enhancing the inhibitory potency of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov Various benzamide (B126) analogues incorporating this fragment have been synthesized and shown to be highly potent inhibitors of PARP-1. nih.gov

Furthermore, research has explored the potential of other derivatives in different therapeutic areas. For instance, a series of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridines have been designed and synthesized as potential antagonists of nicotinic acetylcholine (B1216132) receptors. uky.edu One compound from this series demonstrated high selectivity for the α3β4 nicotinic acetylcholine receptor. uky.edu In the realm of oncology, N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines have been synthesized and evaluated for their anti-cancer activity against various cell lines. madridge.orgnih.gov

The following table summarizes some of the key derivatives of this compound and their research contexts:

Derivative NameResearch Context
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Induction of parkinsonism in animal models. nih.govnih.gov
Benzamide analogues with a 4-phenyl-1,2,3,6-tetrahydropyridine fragmentPotent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov
5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridinesAntagonists of nicotinic acetylcholine receptors. uky.edu
N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridinesInvestigated for anti-cancer properties. madridge.orgnih.gov
1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridineStudied as a potential monoamine oxidase inactivator. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B8789250 5-Phenyl-1,2,3,6-tetrahydropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

5-phenyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-7,12H,4,8-9H2

InChI Key

ZKGZDIKALAEIGH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Phenyl 1,2,3,6 Tetrahydropyridine and Its Derivatives

Palladium-Catalyzed Alkyl-Heck Reactions

Palladium-catalyzed reactions have emerged as a cornerstone for the synthesis of complex molecular architectures. In the context of 5-phenyl-1,2,3,6-tetrahydropyridine, the alkyl-Heck reaction has been particularly transformative, offering novel pathways for ring closure.

Development of Highly 6-Endo-Selective Alkyl-Heck Strategies

A significant breakthrough has been the development of a palladium-catalyzed 6-endo-selective alkyl-Heck reaction using unactivated alkyl iodides. acs.orgnih.gov This strategy provides a direct and efficient route to a variety of this compound derivatives. acs.orgorganic-chemistry.org Historically, Heck-type cyclizations involving C(sp³)-hybridized halocarbons, especially those that proceed via an endo-trig pathway with substrates containing β-hydrogens, have been rare. acs.org This method successfully overcomes the common challenge of competing 5-exo-trig cyclization, with the 5-exo product not being detected. acs.org

Further innovation in this area includes the development of a photoinduced palladium-catalyzed intramolecular 6-endo Heck reaction. acs.orgnih.gov This light-induced method allows the reaction to proceed efficiently at room temperature, a significant advantage over the high-temperature conditions (e.g., 120 °C) required for the thermally activated version. acs.org This gentle and efficient synthesis is applicable to both unactivated alkyl iodides and bromides, highlighting its potential for broader industrial applications. acs.orgnih.gov

Exploration of Substrate Scope and Functional Group Compatibility in Alkyl-Heck Processes

The palladium-catalyzed 6-endo-selective alkyl-Heck reaction demonstrates a broad substrate scope and excellent functional group tolerance. acs.orgnih.gov The process is applicable to a wide variety of unactivated alkyl iodides, consistently producing the desired this compound scaffolds with high selectivity. acs.org

In a related palladium-catalyzed cyclization-Heck reaction of allenamides and aryl halides, various functional groups on the aryl halide are well-tolerated. acs.orgorganic-chemistry.org Both electron-donating and electron-withdrawing groups are compatible with the reaction conditions, delivering the corresponding 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives efficiently. acs.org Aryl and vinyl halides, including those with nitro and acetyl groups, have been successfully employed. organic-chemistry.org

The table below summarizes the substrate scope for the palladium-catalyzed cyclization-Heck reaction of allenamides with various aryl halides.

Aryl Halide (Ar-X)Product Yield (%)
Iodobenzene85
4-Iodotoluene82
4-Fluoroiodobenzene78
4-Chloroiodobenzene75
4-Bromoiodobenzene72
4-Nitroiodobenzene88
4-Iodoacetophenone86
2-Iodotoluene70
1-Iodonaphthalene76
(E)-β-Bromostyrene65
Data sourced from optimization and substrate scope studies of the palladium-catalyzed cyclization-Heck reaction of allenamides. organic-chemistry.org

Mechanistic Investigations of Palladium-Mediated Cyclization Reactions

Similarly, the photoinduced variant of this reaction is also understood to operate via a hybrid palladium-radical mechanism. acs.org In the palladium-catalyzed cyclization-Heck reaction of allenamides, the proposed mechanism involves several key steps:

Oxidative addition of the palladium(0) catalyst to the aryl halide.

Insertion of the allenamide into the aryl-palladium(II) complex.

A 6-exo-trig cyclization to form a six-membered ring intermediate. organic-chemistry.org

Subsequent β-hydride elimination to yield the final product and regenerate the palladium(0) catalyst. organic-chemistry.org

Cyclization Reactions in Tetrahydropyridine (B1245486) Ring Formation

Beyond the alkyl-Heck reaction, other cyclization strategies have been effectively employed to construct the tetrahydropyridine ring, utilizing different transition metal catalysts and reaction pathways.

Rhodium(I)-Catalyzed Coupling Reactions via C-H Activation

A versatile, one-pot reaction cascade for synthesizing highly substituted 1,2,3,6-tetrahydropyridines has been developed utilizing rhodium(I) catalysis. nih.gov This method involves a sequence of rhodium(I)-catalyzed C-H activation and alkyne coupling, followed by an electrocyclization and a subsequent reduction step promoted by acid and borohydride (B1222165). nih.gov The process is highly diastereoselective, affording the target tetrahydropyridine derivatives in yields up to 95% with greater than 95% diastereomeric purity. nih.gov The use of chelation to direct the C-H activation is a key feature of rhodium-catalyzed functionalizations, allowing for predictable and selective transformations. nih.gov

Palladium-Catalyzed Cyclization-Heck Reactions of Allenamides and Aryl Halides

An efficient one-pot method for constructing functionalized 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives has been achieved through a palladium-catalyzed cyclization-Heck reaction of allenamides with aryl halides. acs.orgnih.gov This process creates a non-conjugated diene system within the product, featuring both an endocyclic enamine and an exocyclic double bond, which can be used for further chemical modifications. acs.orgorganic-chemistry.org The reaction demonstrates high selectivity for the formation of the six-membered ring. organic-chemistry.org Optimization studies identified Pd(PPh₃)₄ as the optimal catalyst and dicyclohexylmethylamine (Cy₂NMe) as the ideal base, achieving yields up to 85% in dioxane at 80°C. organic-chemistry.org

The table below details the optimization of the catalyst and base for this reaction.

CatalystBaseYield (%)
Pd(OAc)₂K₂CO₃45
PdCl₂(dppf)Cs₂CO₃62
Pd(PPh₃)₄K₃PO₄75
Pd(PPh₃)₄ Cy₂NMe 85
Pd(dba)₂Cy₂NMe78
Reaction conditions involved an allenamide, iodobenzene, catalyst, and base in dioxane at 80°C. organic-chemistry.org

Reduction-Based Synthetic Pathways

Reduction reactions are a cornerstone in the synthesis of tetrahydropyridines, allowing for the conversion of more oxidized heterocyclic systems into the desired partially saturated ring. Specific reagents and conditions can be tailored to achieve high yields and, in some cases, control the stereochemical outcome of the reaction.

Reduction of Pyridinium (B92312) Ylides via Sodium Borohydride

A notable method for the synthesis of N-substituted-1,2,3,6-tetrahydropyridines involves the reduction of pyridinium ylides using sodium borohydride (NaBH₄). nih.gov This pathway commences with the generation of a pyridinium salt, typically by reacting a substituted pyridine (B92270) with an appropriate electrophile, such as 1-chloro-2,4-dinitrobenzene. nih.gov The resulting pyridinium salt is then treated with a hydrazide (e.g., benzoyl or sulfonyl hydrazides) in the presence of a base like triethylamine (B128534) to form a stable pyridinium ylide. nih.gov

The critical step is the subsequent reduction of this ylide. The addition of sodium borohydride to an ethanolic solution of the pyridinium ylide leads to the reduction of the pyridinium ring, affording the corresponding 1,2,3,6-tetrahydropyridine (B147620) derivative. nih.gov This method has been successfully employed to synthesize a range of N-substituted carbonylamino- and sulfonylamino-1,2,3,6-tetrahydropyridines. nih.gov For instance, N-(2-Furoylamino)-5-phenyl-1,2,3,6-tetrahydropyridine and N-(2-Thiophenecarboylamino)-5-phenyl-1,2,3,6-tetrahydropyridine have been prepared using this approach. nih.gov The reaction is typically performed at low temperatures (0 °C) and then allowed to proceed for several hours. nih.gov

Table 1: Examples of this compound Derivatives Synthesized via Pyridinium Ylide Reduction

Compound Name Yield Melting Point (°C) Reference
N-(2-Furoylamino)-5-phenyl-1,2,3,6-tetrahydropyridine 67% 145–146 nih.gov

Diastereoselective Reduction for Specific Isomer Formation

Achieving stereochemical control is a significant challenge in synthetic chemistry. For this compound and its derivatives, which can possess multiple stereocenters, diastereoselective reduction methods are invaluable for the formation of specific isomers.

One powerful strategy involves a one-pot cascade reaction that combines C–H activation, alkyne coupling, and electrocyclization to form a 1,2-dihydropyridine intermediate. nih.gov This intermediate can then be stereoselectively reduced. The reduction is typically promoted by an acid in conjunction with a borohydride reagent, leading to the formation of highly substituted 1,2,3,6-tetrahydropyridines with high diastereomeric purity (>95%). nih.gov This sequence allows for the creation of multiple new stereocenters in a controlled manner. nih.gov

Another approach for obtaining specific diastereomers involves a multi-step synthesis starting from 4-phenyl-1,2,3,6-tetrahydropyridine (B82000). The process includes sequential halogenation, halohydroxylation, and epoxidation, followed by a diastereoselective reduction of an intermediate epoxide to yield a specific piperidinol isomer. google.com This highlights how a sequence of reactions can be designed to control the stereochemistry at different positions around the tetrahydropyridine ring. google.com Research has also demonstrated that multicomponent reactions can lead to the stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines, where the final structure is an individual diastereoisomer. nih.gov

Mannich-Type Reactions for the Preparation of Tetrahydropyridine Precursors

The Mannich reaction is a classic carbon-carbon bond-forming reaction that is instrumental in preparing precursors for various heterocyclic systems, including tetrahydropyridines. nih.gov This reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen atom. nih.gov The key intermediate formed is an iminium cation, which then reacts with the carbanion equivalent from the active hydrogen compound. nih.gov

In the context of tetrahydropyridine synthesis, Mannich-type reactions are often part of a domino or cascade sequence. nih.gov For example, a six-step domino reaction for synthesizing polysubstituted 1,4,5,6-tetrahydropyridines incorporates a Mannich reaction as a key step. The sequence can involve a Knoevenagel condensation, followed by a Michael addition, and then a Mannich reaction, which sets the stage for the final intramolecular cyclization and dehydration to form the tetrahydropyridine ring. nih.gov This approach allows for the construction of complex, highly functionalized tetrahydropyridine structures from simple starting materials in a single pot. nih.goveresearchco.com The versatility of the Mannich reaction allows for the introduction of a wide variety of substituents, contributing to the structural diversity of the resulting tetrahydropyridine libraries. eresearchco.com

Diverse Derivatization Strategies for Substituted 5-Phenyl-1,2,3,6-tetrahydropyridines

The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives. These derivatization strategies are key to modulating the properties of the molecule.

One common strategy is the N-substitution of the tetrahydropyridine ring. As previously discussed, N-substituted carbonylamino and sulfonylamino derivatives can be synthesized through the reduction of pyridinium ylides. nih.gov This method allows for the introduction of various acyl and sulfonyl groups at the nitrogen atom, leading to compounds like N-(2-furoylamino)- and N-(2-thiophenecarboylamino)-5-phenyl-1,2,3,6-tetrahydropyridine. nih.gov

Palladium-catalyzed cross-coupling reactions offer another powerful tool for derivatization. For example, a 6-endo-selective alkyl-Heck reaction using unactivated alkyl iodides provides access to a range of this compound derivatives. organic-chemistry.org This method demonstrates the utility of modern transition-metal catalysis in functionalizing the tetrahydropyridine core.

Furthermore, the double bond within the tetrahydropyridine ring is a key site for functionalization. A multi-step process starting from 4-phenyl-1,2,3,6-tetrahydropyridine illustrates this. The synthesis involves:

Reaction with an electrophilic halogenating agent.

Subsequent reaction with a halohydroxylating agent.

Treatment with a base to form an epoxide.

Diastereoselective reduction of the epoxide.

A final reduction step to yield 4-phenyl-5-hydroxy-1,2,3,6-tetrahydropyridine derivatives. google.com

This sequence effectively introduces a hydroxyl group onto the ring, showcasing a sophisticated strategy for creating functionalized derivatives. google.com

Table 2: List of Chemical Compounds

Compound Name Chemical Structure/Formula
This compound C₁₁H₁₃N
Sodium Borohydride NaBH₄
1-chloro-2,4-dinitrobenzene C₆H₃ClN₂O₄
Triethylamine (C₂H₅)₃N
N-(2-Furoylamino)-5-phenyl-1,2,3,6-tetrahydropyridine C₁₆H₁₆N₂O₂
N-(2-Thiophenecarboylamino)-5-phenyl-1,2,3,6-tetrahydropyridine C₁₆H₁₆N₂OS
4-phenyl-5-hydroxy-1,2,3,6-tetrahydropyridine C₁₁H₁₃NO

Chemical Reactivity and Transformation Mechanisms of 5 Phenyl 1,2,3,6 Tetrahydropyridine Systems

Characterization of Hybrid Palladium-Radical Processes

A significant advancement in the synthesis of 5-phenyl-1,2,3,6-tetrahydropyridine derivatives has been the development of a palladium-catalyzed 6-endo selective alkyl-Heck reaction. nih.govnih.govacs.orgorganic-chemistry.org This method provides an efficient route to a variety of these derivatives, which are important structural motifs in biologically active compounds. nih.govacs.orgorganic-chemistry.org Mechanistic studies have revealed that this particular alkyl-Heck reaction proceeds through a hybrid palladium-radical process. nih.govnih.govacs.orgorganic-chemistry.org

The conventional Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org The mechanism typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org However, transformations involving Pd(I) and Pd(III) intermediates have gained increasing attention, leading to what are known as palladium-radical involved reactions. acs.org These reactions often occur via a single electron transfer process. acs.org

In the case of the 6-endo selective alkyl-Heck reaction for the synthesis of this compound derivatives, a hybrid palladium-radical mechanism is proposed. nih.govacs.orgorganic-chemistry.org This suggests a departure from the purely ionic pathway of the traditional Heck reaction. The involvement of radical intermediates opens up new reaction pathways and allows for the use of unactivated alkyl iodides as coupling partners. nih.govacs.org The process demonstrates broad substrate scope and excellent 6-endo selectivity, highlighting the utility of this hybrid approach in constructing these heterocyclic systems. nih.govnih.govacs.org While the precise mechanistic details are a subject of ongoing investigation, the intermediacy of radical species alongside palladium complexes is a key feature of this transformation. researchgate.net

Table 1: Key Features of the Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reaction
ParameterDescriptionReference
Reaction TypeAlkyl-Heck Reaction nih.govacs.orgorganic-chemistry.org
Selectivity6-Endo Selectivity nih.govnih.govacs.org
ProductsThis compound derivatives nih.govnih.govacs.orgorganic-chemistry.org
Proposed MechanismHybrid palladium-radical process nih.govnih.govacs.orgorganic-chemistry.org
SubstratesUnactivated alkyl iodides nih.govacs.org

Electrochemical Oxidation Pathways of Cyclic Tertiary Allylamines

The electrochemical oxidation of cyclic tertiary allylamines, including the this compound system, is of interest for understanding their reactivity and for potential synthetic applications. The oxidation of tertiary amines generally proceeds via the initial loss of an electron from the nitrogen atom to form a nitrogen-centered radical cation. This intermediate can then undergo further reactions, such as deprotonation, to yield a carbon-centered radical, which can lead to a variety of products.

While specific studies on the electrochemical oxidation of this compound are not extensively detailed in the available literature, the behavior of related compounds provides insight into the potential pathways. For instance, the electrochemical reduction of related tetrazinium perchlorates has been shown to involve the sequential formation of a radical cation and a biradical. epa.gov Although this is a reduction process, it highlights the accessibility of radical ion intermediates in similar heterocyclic systems.

The complexity of electrochemical reactions of such molecules is illustrated by studies on compounds like 5-hydroxytryptamine, where fast-scan cyclic voltammetry reveals that the oxidation process can be complicated by the adsorption of oxidation by-products onto the electrode surface, leading to fouling. nih.gov This suggests that the electrochemical oxidation of this compound may also involve complex surface chemistry. The specific oxidation products would likely depend on the reaction conditions, such as the solvent, electrolyte, and electrode material.

Table 2: Potential Intermediates in the Electrochemical Oxidation of Cyclic Tertiary Allylamines
IntermediateFormation PathwayPotential Fate
Nitrogen Radical CationOne-electron oxidation of the tertiary amineDeprotonation, further oxidation
Carbon-Centered RadicalDeprotonation of the nitrogen radical cationDimerization, reaction with solvent/nucleophiles
Iminium IonFurther oxidation of the carbon-centered radicalNucleophilic attack

Enzymatic Transformations of N-Substituted Tetrahydropyridine (B1245486) Analogs

The enzymatic transformations of N-substituted analogs of this compound are of considerable importance, particularly due to the neurotoxicity of its N-methylated counterpart, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The bioactivation of MPTP is a well-studied process that serves as a model for understanding the enzymatic handling of this class of compounds.

The primary enzymes involved in the metabolism of MPTP and its analogs are monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes. nih.gov MAO-B, in particular, catalyzes the oxidation of MPTP to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). This process is believed to proceed through a dihydropyridinium intermediate. Studies have shown that analogs of MPTP with different substituents on the nitrogen or the phenyl ring can also serve as substrates for MAO. nih.gov For example, flexible analogs with a methylene (B1212753) or ethylene (B1197577) bridge between the aryl and tetrahydropyridine moieties have been found to be better substrates for MAO than the more rigid MPTP. nih.gov

Cytochrome P450 enzymes, such as CYP2D6, have also been shown to metabolize MPTP to MPP+. nih.gov This indicates that multiple enzymatic pathways can lead to the bioactivation of these compounds. Furthermore, novel P450-catalyzed transformations have been observed for related piperidine (B6355638) structures, such as the ring contraction of a 2,2,6,6-tetramethylpiperidine (B32323) moiety to a 2,2-dimethylpyrrolidine. nih.gov This highlights the diverse and sometimes unexpected metabolic fates of such heterocyclic systems in biological environments.

Table 3: Enzymatic Transformations of N-Substituted Tetrahydropyridine Analogs
SubstrateEnzyme(s)Key Transformation/Product(s)Reference
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Monoamine Oxidase B (MAO-B)Oxidation to 1-methyl-4-phenylpyridinium (MPP+)
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Cytochrome P450 2D6 (CYP2D6)Metabolism to 1-methyl-4-phenylpyridinium (MPP+) nih.gov
Flexible MPTP AnalogsMonoamine Oxidase (MAO)Enhanced oxidative activity compared to MPTP nih.gov
1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridineMonoamine Oxidase B (MAO-B)Time and concentration-dependent inhibition nih.gov
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridineMonoamine Oxidase B (MAO-B)Acts as both an inhibitor and a substrate nih.gov

Structure Activity Relationship Sar Studies of 5 Phenyl 1,2,3,6 Tetrahydropyridine Derivatives

Impact of N-Substituents on Biological Potency and Selectivity

The substituent at the nitrogen atom of the tetrahydropyridine (B1245486) ring plays a pivotal role in determining the biological activity and selectivity of these compounds. Research has shown that even minor modifications to this position can lead to significant changes in pharmacological profiles.

For instance, in the context of monoamine oxidase (MAO) inhibition, the N-substituent is a critical determinant of activity. The parent compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), is a well-known neurotoxin and a substrate for MAO-B. nih.gov Replacing the N-methyl group with a cyclopropyl (B3062369) group, as in 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine, can modulate its interaction with MAO enzymes. nih.gov Such studies aim to leverage the unique interactions of the cyclic tertiary allylamine (B125299) structure of MPTP with MAO-B to design mechanism-based inactivators. nih.gov

Furthermore, in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), modifications at the nitrogen of a related 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine scaffold have been explored. While the primary focus of some studies was on other parts of the molecule, the nature of the N-substituent is implicitly understood to be a key factor in receptor affinity and selectivity.

Table 1: Impact of N-Substituents on Biological Activity

Base Scaffold N-Substituent Primary Biological Target Observed Effect Reference
4-Phenyl-1,2,3,6-tetrahydropyridine (B82000) Methyl (MPTP) MAO-B Substrate, neurotoxin nih.gov
4-Phenyl-1,2,3,6-tetrahydropyridine Cyclopropyl MAO-B Modulated enzyme interaction nih.gov
(Tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide Varied N-substituents Opioid receptors Moderate to good binding affinities, selective for μ-opioid receptor nih.govresearchgate.net

Influence of Phenyl Ring Substitutions on Activity Profiles

Substitutions on the phenyl ring of the 5-phenyl-1,2,3,6-tetrahydropyridine core offer another avenue for modulating biological activity. The electronic and steric properties of these substituents can influence how the molecule interacts with its biological target.

In the development of antagonists for nicotinic acetylcholine receptors (nAChRs), the substitution pattern on the phenyl ring of 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridines was found to be critical. nih.gov Molecular modeling studies suggested that the phenyl ring of one such derivative, compound 3a, is situated in a hydrophobic pocket of the α3β4 nAChR. nih.gov This implies that hydrophilic substitutions at the meta or para positions of the phenyl ring would likely be detrimental to binding affinity due to unfavorable interactions with the surrounding hydrophobic amino acid residues. nih.gov

In a different context, for a series of N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines, substitutions on the benzoyl group, which is attached to the tetrahydropyridine nitrogen, influenced their anti-cancer activity. madridge.org Although not directly on the 5-phenyl ring, this demonstrates the principle that aromatic substitutions are a key tool in SAR studies of tetrahydropyridine derivatives.

Furthermore, studies on other classes of compounds, such as 1-phenyl carboxyl pyrazole (B372694) derivatives, have shown that substitutions on a phenyl ring can dramatically alter binding affinity. For example, replacing a benzyl (B1604629) ring with a methyl group significantly decreased affinity for the target. researchgate.net While this is a different scaffold, the principle of how phenyl ring substitutions affect biological activity is transferable.

Table 2: Influence of Phenyl Ring Substitutions on Biological Activity

Scaffold Phenyl Ring Substitution Biological Target Effect on Activity Reference
5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Unsubstituted Phenyl α3β4 nAChR Antagonist activity, hydrophobic interactions nih.gov
5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Hydrophilic (hypothetical) α3β4 nAChR Predicted decrease in affinity nih.gov
Lactam-type 5-phenyl-1,4-benzodiazepines para- and meta-Fluoro Not specified Affects solution-state conformation nih.gov

Stereochemical Considerations and Enantioselective Properties in Biological Interactions

Chirality and stereochemistry are fundamental aspects of the SAR of this compound derivatives, as biological systems are inherently chiral. The three-dimensional arrangement of atoms in a molecule can lead to significant differences in potency and selectivity between enantiomers.

For a series of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones, chiral resolution of the most active compounds, 5b and 5j, revealed that the (R)-isomers, 5bb and 5jb, possessed significantly greater anti-tuberculosis activity. nih.gov This demonstrates that a specific stereochemical configuration is preferred for interaction with the biological target in Mycobacterium tuberculosis. nih.gov

In another example involving N-phenyl-N-(piperidin-2-yl)propionamide derivatives, which contain a chiral piperidine (B6355638) ring, the stereochemistry at the 2-position of the piperidine is a critical factor for their activity as opioid ligands. nih.gov

These findings underscore the importance of synthesizing and testing enantiomerically pure compounds to fully understand the SAR and to identify the eutomer, which is the more active enantiomer.

Table 3: Stereochemical Effects on Biological Activity

Compound Series Isomers Biological Activity Finding Reference
5-Phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones (R)- and (S)-isomers of 5b and 5j Anti-tuberculosis (R)-isomers (5bb and 5jb) showed significantly higher activity nih.gov
N-phenyl-N-(piperidin-2-yl)propionamide derivatives Not specified Opioid receptor binding Stereochemistry of the piperidine ring is crucial for activity nih.gov

Strategic Structural Modifications for Modulated Biological Interactions

Strategic structural modifications, including bioisosteric replacements, are a cornerstone of medicinal chemistry for optimizing the properties of lead compounds. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Furthermore, the concept of bioisosterism can be applied to other parts of the molecule. For instance, in a series of bioisosteres of arecoline, a tetrazole ring was used as a bioisosteric replacement for an ester group, leading to compounds with muscarinic activity. acs.org This highlights the versatility of bioisosteric replacement in modulating biological interactions.

The 4-phenyl-1,2,3,6-tetrahydropyridine fragment has been identified as a key component for improving the potency of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov By linking this fragment to various benzamide (B126) analogues via alkyl spacers, highly potent PARP-1 inhibitors were developed. nih.gov This demonstrates a strategic approach of using the tetrahydropyridine scaffold as a building block to confer desirable properties on a larger molecule.

Table 4: Strategic Modifications and Their Effects

Modification Strategy Example Target/Application Outcome Reference
Phenyl Bioisosteric Replacement Bridged piperidine (in other series) General drug design Improved solubility and lipophilicity nih.gov
Functional Group Bioisosterism Tetrazole for ester (Arecoline bioisosteres) Muscarinic receptors Maintained or altered biological activity acs.org
Fragment-Based Design Linking 4-phenyl-1,2,3,6-tetrahydropyridine to benzamides PARP-1 inhibition Highly potent inhibitors nih.gov

Computational and Theoretical Investigations of 5 Phenyl 1,2,3,6 Tetrahydropyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Natural Bond Orbital Analysis)

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate the geometry, stability, and reactivity of tetrahydropyridine (B1245486) systems.

Density Functional Theory (DFT) studies on substituted tetrahydropyridines are used to optimize the molecular structure and compare it with experimental data, such as that from X-ray crystallography. For instance, in a study on a highly functionalized tetrahydropyridine derivative, DFT calculations at the B3LYP/6-311+G(2d,p) level were used to confirm the experimentally observed distorted boat conformation of the tetrahydropyridine ring. iucr.org Such calculations also provide insights into the distribution of electrons within the molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. iucr.orgnih.gov A smaller energy gap suggests that the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) Analysis is another powerful tool used to study charge distribution and the interactions between electron donors (Lewis bases) and acceptors (Lewis acids) within a molecule. iucr.org NBO analysis provides a detailed picture of intramolecular and intermolecular bonding and delocalization of electron density. For a functionalized tetrahydropyridine, NBO analysis has been performed to understand the donor-acceptor interconnections, which are crucial for the molecule's stability and interactions. iucr.org

Table 1: Representative Data Obtainable from Quantum Chemical Calculations on Tetrahydropyridine Systems
ParameterMethodologyInformation YieldedExample from a Substituted Tetrahydropyridine iucr.orgnih.gov
Optimized GeometryDFT (e.g., B3LYP/6-311G)Predicts bond lengths, bond angles, and dihedral angles. Confirms molecular conformation (e.g., boat, chair).Distorted boat conformation of the tetrahydropyridine ring.
HOMO EnergyDFTEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.-6.1381 eV
LUMO EnergyDFTEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.-2.2463 eV
HOMO-LUMO Energy GapDFTIndicates chemical reactivity, stability, and electronic transitions.3.8918 eV
Donor-Acceptor InteractionsNBO AnalysisQuantifies intramolecular charge transfer and hyperconjugative interactions, revealing stabilizing forces within the molecule.Perturbation energies tabulated to identify key interactions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target.

For the tetrahydropyridine scaffold, molecular docking has been extensively used to explore potential biological activities. For example, a large virtual library containing 75 million tetrahydropyridine molecules was docked against a model of the serotonin (B10506) 5-HT2A receptor to identify potential new agonists. uni.lu This high-throughput computational screening prioritized hundreds of thousands of molecules, from which a small selection was synthesized and tested, ultimately leading to the discovery of novel active compounds. uni.lu

In another study, a synthesized, highly functionalized tetrahydropyridine derivative was evaluated as a potential dual inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes relevant in neurodegenerative diseases. sigmaaldrich.com Molecular docking simulations predicted strong binding interactions with both enzymes, with calculated binding energies of -9.6 kcal/mol for MAO-A and -8.8 kcal/mol for MAO-B. sigmaaldrich.com The analysis revealed various types of intermolecular forces responsible for the binding, including conventional hydrogen bonds, carbon-hydrogen bonds, and alkyl/π-alkyl interactions. sigmaaldrich.com Such detailed interaction models are crucial for structure-based drug design and optimization.

Table 2: Example of Molecular Docking Results for a Functionalized Tetrahydropyridine Derivative with MAO Enzymes sigmaaldrich.com
Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Monoamine Oxidase A (MAO-A)2Z5X-9.6Hydrogen bonds, π-alkyl, halide interactions
Monoamine Oxidase B (MAO-B)2V5Z-8.8Hydrogen bonds, carbon-hydrogen bonds, alkyl interactions

Mechanistic Modeling of Reaction Pathways and Conformational Analysis

Understanding the precise step-by-step process of a chemical reaction (the reaction mechanism) and the three-dimensional shape of a molecule (its conformation) is essential for controlling chemical synthesis and explaining biological activity.

Mechanistic Modeling involves using computational methods to map out the energy landscape of a reaction, identifying transition states and intermediates. For the tetrahydropyridine class of compounds, this is particularly relevant in understanding their metabolism. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a close analog of 5-phenyl-1,2,3,6-tetrahydropyridine, is known to be metabolized by monoamine oxidase (MAO). umn.edu Mechanistic studies have detailed the oxidation of MPTP to the 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) species (MPDP+), which then undergoes further transformation to the ultimate toxic metabolite, the 1-methyl-4-phenylpyridinium ion (MPP+). umn.edunih.gov These pathway analyses help to explain the molecule's bioactivation and subsequent toxicity.

Applications in Preclinical Research Models

Utility in Mechanistic Studies of Neurodegenerative Conditions (e.g., Parkinsonism Models)

The vast body of research on MPTP has established it as a cornerstone tool for creating animal models of Parkinson's disease. nih.govnih.govwikipedia.org MPTP's ability to selectively destroy dopaminergic neurons in the substantia nigra, thereby mimicking a key pathological feature of Parkinson's disease, has been instrumental in dissecting the molecular mechanisms of the disease, including oxidative stress, mitochondrial dysfunction, and neuroinflammation. nih.govnih.govoup.comacs.org

However, direct and detailed research on the use of 5-Phenyl-1,2,3,6-tetrahydropyridine for inducing or studying neurodegenerative conditions is not prominently featured in published literature. The focus has remained heavily on its N-methylated counterpart, MPTP, and its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). The underlying assumption in much of the existing research is that the N-methylation is a critical step for its neurotoxicity. MPTP, being lipophilic, can cross the blood-brain barrier, where it is then metabolized by monoamine oxidase B (MAO-B) to MPP+, the actual toxic agent that is taken up by dopaminergic neurons. nih.gov

Given the absence of the N-methyl group in 5-PTP, its metabolic fate and potential for neurotoxicity would likely differ significantly from MPTP. It is plausible that 5-PTP may not be a substrate for MAO-B in the same manner as MPTP, which would fundamentally alter its neurotoxic potential. Without specific studies on 5-PTP, its utility in creating parkinsonism models remains speculative and largely uninvestigated.

Development of Chemical Probes for Investigating Specific Biological Systems

The tetrahydropyridine (B1245486) scaffold is a common motif in medicinal chemistry and has been incorporated into various compounds designed to interact with biological systems. rsc.org Derivatives of tetrahydropyridine have been synthesized and evaluated for a range of biological activities.

While there is no substantial body of research specifically positioning this compound as a chemical probe, its core structure suggests potential as a starting point for the development of such tools. Chemical probes are essential for dissecting the function of specific proteins and pathways. The phenyltetrahydropyridine moiety could serve as a fragment for designing ligands for various receptors or enzymes.

It is important to note that the development of a successful chemical probe requires detailed characterization of its selectivity, potency, and mechanism of action, none of which are currently available in the public domain for this compound in the context of neurobiological research.

Future Directions and Emerging Research Avenues for 5 Phenyl 1,2,3,6 Tetrahydropyridine Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Stereocontrol

The synthesis of 5-Phenyl-1,2,3,6-tetrahydropyridine and its derivatives continues to be an area of active research, with a strong emphasis on improving reaction efficiency, selectivity, and stereocontrol.

Future efforts are likely to focus on the following:

Palladium-Catalyzed Reactions: Palladium-based catalysts are pivotal in modern synthetic chemistry and have been successfully employed for creating this compound derivatives. researchgate.net A notable advancement is the development of palladium-catalyzed 6-endo-selective alkyl-Heck reactions, which provide efficient access to this structural motif. researchgate.netrsc.org These reactions exhibit broad substrate scope and excellent selectivity. researchgate.net Future research will likely explore new ligands and reaction conditions to further enhance the efficiency and expand the applicability of these methods, including the use of green reaction media like γ-valerolactone. acs.org

Stereoselective Synthesis: Achieving high levels of stereocontrol is a critical goal. Methods such as diastereoselective palladium-catalyzed intramolecular allylic amination have been shown to produce 2,6-disubstituted-1,2,3,6-tetrahydropyridines with a high degree of diastereoselectivity. researchgate.net Additionally, iridium-catalyzed asymmetric hydrogenation of cyclic alkenes represents a powerful strategy for producing saturated chiral azacycles, a technique that could be adapted for the stereoselective synthesis of specific this compound enantiomers. acs.orgresearchgate.net

Novel Cyclization Strategies: Researchers are exploring innovative cyclization pathways. Catalyst-controlled regiodivergent cyclizations, which can yield either five- or six-membered N-heterocycles from the same starting materials, present a formidable challenge but offer significant synthetic flexibility. rsc.org Other emerging methods include the copper(I)-catalyzed 5-exo-trig radical cyclization/borylation and Sc(OTf)3-promoted [5+1] cycloadditions of vinylcyclopropanes, which could be adapted to create novel tetrahydropyridine (B1245486) scaffolds. researchgate.netresearchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Tetrahydropyridine Scaffolds

MethodologyCatalyst/ReagentKey AdvantagesRelevant Products/IntermediatesCitations
Alkyl-Heck Reaction Palladium complexesHigh 6-endo selectivity, broad substrate scopeThis compound derivatives researchgate.netrsc.org
Intramolecular Allylic Amination Palladium complexesHigh diastereoselectivity, mild conditions2,6-trans-1,2,3,6-tetrahydropyridines researchgate.net
Asymmetric Hydrogenation Iridium-N,P-ligated complexesHigh enantioselectivity, access to chiral azacyclesSaturated chiral azacycles acs.orgresearchgate.net
Cyclization-Heck Reaction Palladium complexesOne-pot construction of functionalized products3-Methylene-5-phenyl-1,2,3,4-tetrahydropyridine researchgate.net

Elucidation of Unexplored Biological Targets and Signaling Pathways

While derivatives of the tetrahydropyridine scaffold are known to possess biological activity, a comprehensive understanding of their molecular targets and the signaling pathways they modulate is still developing. Future research will be directed towards identifying novel protein interactions and downstream effects.

Key areas for exploration include:

Neurotransmitter Transporters: Certain secoergoline derivatives containing a tetrahydropyridine-like structure have been found to inhibit both GABA (gamma-aminobutyric acid) and glutamate (B1630785) transport in the brain. acs.orgnih.gov These findings suggest that this compound analogs could be explored as modulators of these crucial neurotransmitter systems. Future work should aim to identify the specific transporter subtypes involved and elucidate the mechanism of inhibition. nih.gov

Serotonin (B10506) Receptors: Analogs of the ergoline (B1233604) scaffold, which can be structurally related to tetrahydropyridine derivatives, are known to activate serotonin 5-HT2A and 5-HT2C receptors. google.com This activity is linked to promoting neuronal growth and plasticity, suggesting that this compound-based compounds could be investigated as potential psychoplastogens for treating neurological disorders. google.com

Tachykinin Receptors: Some complex nitrogen-containing heterocyclic compounds are being investigated as NK-1 and NK-3 receptor antagonists, which are involved in various physiological processes. google.com This opens the possibility that simpler scaffolds like this compound could serve as a basis for developing new modulators of the tachykinin system.

Application of Advanced Spectroscopic and Analytical Techniques for In Situ Structural Characterization

To fully understand the synthesis and biological action of this compound, it is crucial to characterize its structure and behavior in real-time and in its native environment.

Future research will benefit from the application of:

In Situ NMR and MS: Techniques like high-pressure NMR (HP-NMR) and mass spectrometry (MS) are invaluable for mechanistic studies. For instance, NMR and MS have been used to confirm the existence of transient intermediates, such as iminium ions, during the hydrogenation of related heterocyclic systems. unimi.it Applying these techniques to the synthesis of this compound would provide direct evidence of reaction pathways and catalyst behavior. acs.orgunimi.it

Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly integral to understanding reaction mechanisms and predicting stereochemical outcomes. acs.org Combining DFT with experimental data can explain the origins of selectivity in catalytic reactions and guide the design of more efficient synthetic routes. rsc.orgacs.org For example, DFT calculations have been used to elucidate the mechanism of catalyst-controlled regiodivergent cyclizations. rsc.org

Advanced Spectroscopic Analysis: The use of sophisticated spectroscopic methods is critical for delineating the role of various components in a reaction, such as additives in catalyst systems. nih.gov Real-time monitoring of reactions using techniques like process analytical technology (PAT) could optimize synthesis by providing continuous data on reactant consumption and product formation.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding in Biological Models

To gain a holistic view of the biological effects of this compound derivatives, future research must move beyond single-target interactions and embrace a systems-level approach. The integration of "omics" technologies will be instrumental in achieving this.

Emerging research avenues include:

Proteomics: By analyzing changes in the entire proteome of a cell or tissue upon treatment with a this compound derivative, researchers can identify a broad range of affected proteins. This can uncover previously unknown biological targets and off-target effects, providing a more complete picture of the compound's mechanism of action.

Transcriptomics: Analyzing the transcriptome (the full range of messenger RNA molecules) can reveal how these compounds alter gene expression. This can help to identify the signaling pathways that are activated or inhibited, offering insights into the downstream consequences of target engagement. For example, if a compound targets a specific receptor, transcriptomics could show which genes are regulated by that receptor's signaling cascade.

Metabolomics: Studying the metabolome can provide a functional readout of the physiological state of a cell or organism. By identifying changes in metabolite concentrations after exposure to a compound, researchers can understand its impact on metabolic pathways. This is particularly relevant given the known interaction of related compounds with neurotransmitter transporters, which directly influence metabolite levels in the brain. acs.orgnih.gov

By integrating data from these different omics levels, a comprehensive, multi-faceted understanding of the biological impact of this compound and its derivatives can be constructed, paving the way for more rational drug design and development.

Q & A

Q. What are the common synthetic routes for 5-Phenyl-1,2,3,6-tetrahydropyridine derivatives, and how can their purity be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation reactions, such as the reaction of substituted amines with carbonyl compounds. For example, N-(2-Furoylamino)-5-phenyl-1,2,3,6-tetrahydropyridine (5f) was synthesized with a 67% yield via nucleophilic substitution, followed by reduction using sodium borohydride in ethanol . Key steps include:

  • Reaction Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl) and reaction time (4–6 hours at reflux).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) improve purity.
  • Characterization : NMR spectroscopy (e.g., δ 7.23–7.32 ppm for aromatic protons in 5f) and elemental analysis (e.g., C: 71.51%, H: 6.19% for 5f) confirm structural integrity .

Q. How is NMR spectroscopy utilized in characterizing the structural conformation of 5-Phenyl-THP derivatives?

Methodological Answer: 1H NMR spectroscopy is critical for confirming regiochemistry and stereochemistry. For instance:

  • Aromatic Protons : Multiplets at δ 7.23–7.32 ppm indicate the phenyl group’s presence .
  • Tetrahydropyridine Ring : Peaks at δ 3.16–3.87 ppm (C2/C6-H) and δ 2.50 ppm (C3-H) confirm partial saturation of the pyridine ring .
  • Amine/Amide Protons : Singlets at δ 7.45 ppm (D2O-exchangeable NH) in 5f validate functional group incorporation .
    Data interpretation should cross-reference coupling constants (e.g., J = 2.0 Hz for C2-H in 5f) to distinguish between regioisomers .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring of 5-Phenyl-THP influence binding affinity to serotonin receptors like 5-HT1A?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituent position and electronic effects on the phenyl ring modulate receptor interactions. For example:

  • 4-Phenyl vs. 5-Phenyl Isomers : 4-Phenyl-THP analogues exhibit higher 5-HT1A affinity due to favorable CH–π interactions with Phe residue in the binding pocket .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro) at the para position enhance electrostatic interactions, as shown in 4-(2,6-dichlorophenyl)-THP derivatives .
    Experimental Design :
  • Radioligand binding assays (e.g., [3H]-8-OH-DPAT for 5-HT1A).
  • Computational modeling (docking studies with receptor crystal structures) .

Q. What methodological approaches assess the neurotoxic potential of 5-Phenyl-THP derivatives in Parkinson’s disease (PD) models?

Methodological Answer: MPTP (1-methyl-4-phenyl-THP), a structural analog, is a well-established neurotoxin used to model PD. Key methodologies include:

  • In Vivo Models : Chronic MPTP administration in mice induces dopaminergic neuron loss in the substantia nigra, measured via tyrosine hydroxylase immunostaining .
  • Mechanistic Studies :
    • MAO-B inhibition assays (e.g., selegiline pretreatment blocks MPTP conversion to MPP+, preventing neurotoxicity) .
    • Oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) in neuronal cultures .
  • CYP Enzyme Profiling : CYP2D isoforms metabolize MPTP; their expression in striatal tissues can be quantified via qPCR or Western blot .

Q. How can data contradictions in receptor binding or neurotoxicity studies be resolved?

Methodological Answer: Contradictions often arise from experimental variables:

  • Dose-Dependent Effects : Neurotoxicity may manifest only at specific thresholds (e.g., MPTP requires 20–30 mg/kg in mice for consistent PD phenotypes) .
  • Species-Specific Metabolism : Rodent CYP2D isoforms differ from humans; transgenic models (e.g., humanized CYP2D6 mice) improve translational relevance .
  • Binding Assay Conditions : Buffer pH (e.g., ammonium acetate pH 6.5) and temperature affect ligand-receptor stability .
    Resolution Strategies :
  • Meta-analysis of multiple studies (e.g., systematic review of MPTP models) .
  • Orthogonal validation (e.g., corroborate receptor affinity with functional cAMP assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.